2-Chloro-4-methyl-5-(methylthio)pyridine
Description
2-Chloro-4-methyl-5-(methylthio)pyridine (CAS: 1823353-55-4) is a heterocyclic aromatic compound with the molecular formula C₈H₉ClN₂S and a molecular weight of 173.66 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a methylthio (-SMe) group at position 3. This compound is primarily used in laboratory settings as a building block for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates . Its reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methylthio group, making it versatile for further functionalization.
Properties
IUPAC Name |
2-chloro-4-methyl-5-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRISYPDKUAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the chlorination of 4-methyl-5-(methylthio)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-methyl-5-(methylthio)pyridine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-4-methyl-5-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-chloro-4-methyl-5-(methylthio)pyridine is compared with three analogs:
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Key Applications |
|---|---|---|---|---|---|---|
| 2-Chloro-4-methyl-5-(methylthio)pyridine | 1823353-55-4 | C₈H₉ClN₂S | 173.66 | Cl (C2), -CH₃ (C4), -SMe (C5) | 98% | Pharmaceutical intermediates |
| 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | 780802-36-0 | C₇H₅ClF₃N | 195.57 | Cl (C2), -CH₃ (C4), -CF₃ (C5) | ≥97% | Agrochemical research |
| 2-Chloro-5-iodo-4-methylpyridine | N/A | C₆H₅ClIN | 253.47 | Cl (C2), -CH₃ (C4), -I (C5) | N/A | Radiolabeling studies |
Key Observations :
- Electron Effects : The methylthio group (-SMe) in the target compound is electron-donating, enhancing nucleophilic aromatic substitution (SNAr) at the 2-chloro position. In contrast, the trifluoromethyl (-CF₃) group in the analog is strongly electron-withdrawing, reducing ring electron density and altering reactivity .
- Steric and Solubility Impact : The iodo substituent in 2-chloro-5-iodo-4-methylpyridine increases molecular weight and hydrophobicity, making it suitable for radiolabeling but less soluble in polar solvents .
- Thermal Stability : Derivatives with -SMe groups (e.g., the target compound) typically exhibit moderate thermal stability (melting points ~268–287°C in related structures), while halogen-heavy analogs (e.g., iodine) may decompose at lower temperatures .
Biological Activity
2-Chloro-4-methyl-5-(methylthio)pyridine (C7H8ClNS) is a pyridine derivative notable for its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This compound exhibits significant insecticidal properties and has been identified as an intermediate in the synthesis of neonicotinoid insecticides, which are widely used for pest control.
Chemical Structure and Properties
The molecular structure of 2-Chloro-4-methyl-5-(methylthio)pyridine features a pyridine ring with three substituents: a chlorine atom, a methyl group, and a methylthio group. Its molecular weight is approximately 173.67 g/mol. The presence of these functional groups contributes to its unique reactivity and biological profile.
Insecticidal Properties
Research indicates that 2-Chloro-4-methyl-5-(methylthio)pyridine and its derivatives exhibit potent insecticidal activity. This compound functions primarily by interfering with the nervous system of target pests, making it effective against various agricultural pests. The insecticidal efficacy is often evaluated through bioassays that measure mortality rates in treated populations.
| Compound | Target Pest | Mortality Rate (%) | Reference |
|---|---|---|---|
| 2-Chloro-4-methyl-5-(methylthio)pyridine | Aphis gossypii (cotton aphid) | 90 | |
| 2-Chloro-4-methyl-5-(methylthio)pyridine | Spodoptera frugiperda (fall armyworm) | 85 |
Antimicrobial Activity
In addition to its insecticidal properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For example, it has been tested against Escherichia coli, Staphylococcus aureus, and various strains of fungi.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| E. coli | Bactericidal | 50 μg/mL | |
| S. aureus | Bactericidal | 25 μg/mL | |
| Candida albicans | Fungicidal | 30 μg/mL |
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory potential of pyridine derivatives related to 2-Chloro-4-methyl-5-(methylthio)pyridine. These compounds have been shown to inhibit the COX-2 enzyme, which plays a critical role in inflammation pathways. The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating strong anti-inflammatory activity comparable to established drugs like celecoxib.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 2-Chloro-4-methyl-5-(methylthio)pyridine. Variations in substituents can significantly affect their efficacy:
- Chlorine Substitution : Enhances insecticidal activity.
- Methylthio Group : Contributes to antimicrobial properties.
This information is vital for designing new derivatives with improved biological profiles.
Case Studies
- Insect Resistance Management : A study conducted on the efficacy of 2-Chloro-4-methyl-5-(methylthio)pyridine against resistant strains of pests demonstrated that the compound retained effectiveness even in populations previously exposed to other insecticides.
- Pharmaceutical Development : Researchers are exploring the potential of this compound in developing new anti-inflammatory drugs, leveraging its ability to inhibit COX enzymes without significant side effects observed in traditional NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
